1-(4-Methoxyphenyl)-3-phenylurea
Overview
Description
The compound “1-(4-Methoxyphenyl)-3-phenylurea” seems to be a urea derivative. Urea derivatives are known for their wide range of applications in the field of medicine and agriculture . They are often used as building blocks in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques and computational methods. For instance, the structure of “this compound” would likely involve a urea functional group attached to a phenyl ring and a methoxyphenyl ring .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds have been studied. For example, the biocatalytic reduction of 4-methoxyacetophenone has been investigated using Saccharomyces uvarum .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods. These properties include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of related phenylurea compounds has been extensively studied. For example, the crystal structure of metobromuron, a phenylurea herbicide, reveals intermolecular hydrogen bonds and weak C—H⋯π interactions forming chains along the a-axis, contributing to a two-dimensional network. Such structural insights are crucial for understanding the physical properties and potential applications of phenylurea derivatives in materials science and herbicide design (Kang et al., 2015).
Molecular Docking and DNA Binding
Phenylurea derivatives have been explored for their interaction with biological targets. For instance, a study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea showed significant DNA binding ability and cytotoxicity against cancer cell lines. Molecular docking studies indicated strong binding with B-DNA, suggesting potential applications in cancer therapy and drug design (Mushtaque et al., 2016).
Corrosion Inhibition
Research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound with structural similarity to 1-(4-Methoxyphenyl)-3-phenylurea, demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic conditions. The study provides insights into the use of phenylurea derivatives in protecting metals from corrosion, which is vital for industrial applications (Bentiss et al., 2009).
Herbicidal Activities
Phenylurea compounds have been synthesized and evaluated for their herbicidal activities, targeting protoporphyrinogen oxidase, a crucial enzyme in plant chlorophyll synthesis. This research highlights the potential of phenylurea derivatives in developing new herbicides for agricultural use (Luo et al., 2008).
Nonlinear Optical Properties
Studies on substituted phenylurea compounds have also explored their nonlinear optical properties, which are essential for applications in photonic and optoelectronic devices. Such research expands the functional utility of phenylurea derivatives beyond traditional areas (Tamer et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRVJFMCRHBODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307267 | |
Record name | 1-(4-methoxyphenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3746-53-0 | |
Record name | Carbanilide, 4-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methoxyphenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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